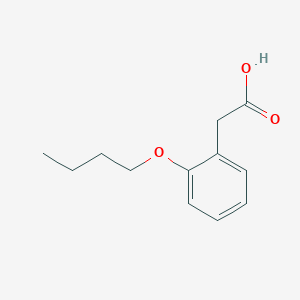

(2-Butoxyphenyl)acetic acid

Descripción

(2-Butoxyphenyl)acetic acid is a substituted phenylacetic acid derivative characterized by a butoxy (-OCH₂CH₂CH₂CH₃) group at the ortho position of the phenyl ring and an acetic acid (-CH₂COOH) side chain. The butoxy group contributes to its lipophilicity, influencing solubility and membrane permeability, while the acetic acid moiety enables hydrogen bonding and salt formation .

Propiedades

IUPAC Name |

2-(2-butoxyphenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-2-3-8-15-11-7-5-4-6-10(11)9-12(13)14/h4-7H,2-3,8-9H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDVFKEUCAFZRKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=CC=C1CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (2-Butoxyphenyl)acetic acid typically involves the alkylation of phenylacetic acid derivatives. One common method is the reaction of 2-bromophenylacetic acid with butanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the bromine atom with the butoxy group.

Industrial Production Methods: On an industrial scale, the production of (2-Butoxyphenyl)acetic acid can be achieved through similar alkylation reactions, but with optimized conditions to increase yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of the process.

Análisis De Reacciones Químicas

Types of Reactions: (2-Butoxyphenyl)acetic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: The butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Formation of 2-butoxybenzoic acid or 2-butoxybenzaldehyde.

Reduction: Formation of 2-butoxyphenylethanol.

Substitution: Formation of various substituted phenylacetic acid derivatives.

Aplicaciones Científicas De Investigación

(2-Butoxyphenyl)acetic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a precursor for the synthesis of biologically active compounds.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of (2-Butoxyphenyl)acetic acid involves its interaction with various molecular targets. In biological systems, it can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Positional Isomers: 2-(3-Butoxyphenyl)acetic Acid

Structural Difference : The butoxy group is at the meta position (3-position) instead of ortho (2-position).

Impact :

- Reactivity : The meta substitution may alter electronic effects on the aromatic ring, affecting acidity (pKa) of the acetic acid group.

Halogen-Substituted Analogs: 2-(2-Bromophenyl)acetic Acid

Example : 2-(2-Bromophenyl)acetic acid (CAS 18698-97-0) .

Key Differences :

- Electron Effects : The bromine atom is electron-withdrawing, increasing the acidity of the acetic acid group (lower pKa) compared to the electron-donating butoxy group in (2-Butoxyphenyl)acetic acid.

- Applications : Bromine’s larger atomic radius and polarizability may enhance binding to hydrophobic pockets in biological targets, making it suitable for pharmaceutical intermediates .

Alkyl Chain Variants: 2-(4-Octylphenyl)acetic Acid

Example : 2-(4-Octylphenyl)acetic acid (CAS 64570-28-1) .

Comparison :

- Lipophilicity : The octyl chain increases logP significantly, enhancing lipid solubility but reducing water solubility. This contrasts with the moderate lipophilicity of the butoxy group.

- Thermal Stability : Longer alkyl chains may lower melting points due to reduced crystallinity.

Functionalized Derivatives: 2-(4-Hydroxy-3-methoxyphenyl)acetic Acid

Example : 2-(4-Hydroxy-3-methoxyphenyl)acetic acid (CAS 306-08-1) .

Key Contrasts :

- Hydrogen Bonding : The hydroxyl and methoxy groups enable stronger hydrogen bonding, increasing aqueous solubility and bioavailability compared to the butoxy analog.

- Oxidative Stability: The phenolic hydroxyl group may make this compound prone to oxidation, whereas the ether linkage in butoxy derivatives is more stable.

Biphenyl Systems: 2-[2-(4-Chlorophenyl)phenyl]acetic Acid

Example : 2-(4'-Chloro-[1,1'-biphenyl]-2-yl)acetic acid (CAS 669713-87-5) .

Differences :

- Steric Effects : Bulkier structure may reduce membrane permeability compared to (2-Butoxyphenyl)acetic acid.

Ester Derivatives: Methyl 2-Phenylacetoacetate

Example : Methyl α-acetylphenylacetate (CAS 16648-44-5) .

Functional Contrast :

- Hydrolysis Susceptibility : The ester group is prone to hydrolysis under acidic/basic conditions, unlike the stable carboxylic acid group.

- Bioavailability : Esters often serve as prodrugs, improving absorption before conversion to active acids.

Research Implications

- Structure-Activity Relationships (SAR) : The position and nature of substituents critically influence physicochemical properties and bioactivity. For instance, electron-withdrawing groups (e.g., bromine) enhance acidity, while alkyl chains (e.g., octyl) optimize lipid solubility.

- Synthetic Utility : Butoxy derivatives balance lipophilicity and stability, making them versatile intermediates in organic synthesis .

Actividad Biológica

(2-Butoxyphenyl)acetic acid is an organic compound with the molecular formula C₁₂H₁₆O₃. It is a derivative of phenylacetic acid, where a butoxy group is substituted at the second position of the phenyl ring. This compound has garnered attention for its potential biological activities, including antimicrobial and anti-inflammatory properties, making it a subject of interest in medicinal chemistry and pharmacology.

Antimicrobial Properties

Research indicates that (2-Butoxyphenyl)acetic acid exhibits antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against both bacterial and fungal strains. The mechanism of action is believed to involve disruption of microbial cell membranes, leading to cell lysis and death.

Case Study: Antibacterial Activity

A study conducted on several bacterial strains, including Escherichia coli and Staphylococcus aureus, demonstrated that (2-Butoxyphenyl)acetic acid has a minimum inhibitory concentration (MIC) ranging from 50 to 100 µg/mL, indicating significant antibacterial effects .

Anti-inflammatory Effects

The compound also shows promise as an anti-inflammatory agent . It has been studied for its ability to inhibit the production of pro-inflammatory cytokines in cell cultures. This effect is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Research Findings

In a recent experiment, (2-Butoxyphenyl)acetic acid was administered to mice with induced inflammation. Results indicated a reduction in swelling and pain, correlating with decreased levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) .

The biological activity of (2-Butoxyphenyl)acetic acid is attributed to its interaction with specific molecular targets. It may act as a ligand for certain receptors or enzymes, modulating their activity. The butoxy group enhances lipophilicity, which may improve its ability to cross cell membranes and interact with intracellular targets .

Synthesis Methods

The synthesis of (2-Butoxyphenyl)acetic acid typically involves alkylation reactions. A common method includes the reaction of 2-bromophenylacetic acid with butanol in the presence of potassium carbonate under reflux conditions.

Reaction Pathways

The compound can undergo various chemical reactions:

- Oxidation: Can be oxidized to form ketones or carboxylic acids.

- Reduction: Can be reduced to alcohols or alkanes.

- Substitution: The butoxy group can be replaced with other functional groups through nucleophilic substitution reactions.

| Reaction Type | Products Formed |

|---|---|

| Oxidation | 2-butoxybenzoic acid, 2-butoxybenzaldehyde |

| Reduction | 2-butoxyphenylethanol |

| Substitution | Various substituted phenylacetic acids |

Applications in Medicine

(2-Butoxyphenyl)acetic acid serves as a precursor for synthesizing biologically active compounds. Its potential as a pharmaceutical intermediate is under investigation, particularly in developing new anti-inflammatory drugs and antimicrobial agents .

Future Research Directions

Ongoing research aims to elucidate further the pharmacological profiles of (2-Butoxyphenyl)acetic acid, including:

- Detailed studies on its mechanism of action.

- Clinical trials to assess its efficacy and safety in humans.

- Exploration of its potential applications in treating specific diseases like rheumatoid arthritis and infections caused by resistant bacteria.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.